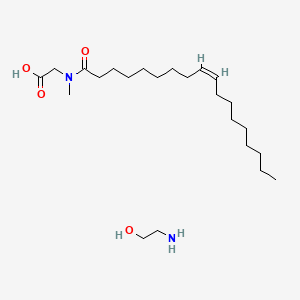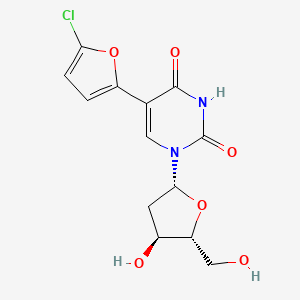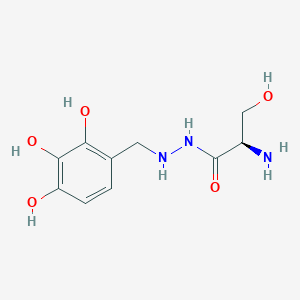
Einecs 240-219-0
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Triazine-2,4,6-triamine can be synthesized through several methods. One common method involves the reaction of dicyandiamide with ammonia under high pressure and temperature. The reaction typically occurs in an aqueous medium and requires a catalyst to proceed efficiently.
Industrial Production Methods
In industrial settings, the production of 1,3,5-Triazine-2,4,6-triamine often involves the use of large-scale reactors where dicyandiamide and ammonia are combined under controlled conditions. The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert 1,3,5-Triazine-2,4,6-triamine into simpler amine compounds.
Substitution: It can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various triazine derivatives, which have applications in different fields such as agriculture and pharmaceuticals.
Scientific Research Applications
1,3,5-Triazine-2,4,6-triamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex chemical compounds.
Biology: In biological research, it serves as a precursor for the synthesis of biologically active molecules.
Medicine: This compound is investigated for its potential therapeutic properties, including its use in drug development.
Industry: It is used in the production of resins, adhesives, and coatings due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4,6-triamine involves its interaction with various molecular targets. It can form stable complexes with metal ions, which is crucial for its applications in catalysis and material science. Additionally, its ability to undergo substitution reactions allows it to modify biological molecules, making it useful in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
Melamine: Another triazine derivative with similar chemical properties.
Cyanuric acid: Shares the triazine ring structure but has different functional groups.
Ammeline: A derivative of melamine with an additional amine group.
Uniqueness
1,3,5-Triazine-2,4,6-triamine is unique due to its versatile reactivity and stability, which make it suitable for a wide range of applications. Its ability to form stable complexes with metal ions and undergo various chemical reactions distinguishes it from other similar compounds.
Properties
CAS No. |
16070-29-4 |
|---|---|
Molecular Formula |
C23H46N2O4 |
Molecular Weight |
414.6 g/mol |
IUPAC Name |
2-aminoethanol;2-[methyl-[(Z)-octadec-9-enoyl]amino]acetic acid |
InChI |
InChI=1S/C21H39NO3.C2H7NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22(2)19-21(24)25;3-1-2-4/h10-11H,3-9,12-19H2,1-2H3,(H,24,25);4H,1-3H2/b11-10-; |
InChI Key |
APORHXDNYYBWMK-GMFCBQQYSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N(C)CC(=O)O.C(CO)N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)O.C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















